K-Ras G12C-IN-1

Descripción general

Descripción

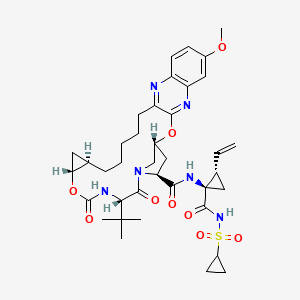

K-Ras G12C-IN-1 is a novel and irreversible inhibitor of the mutant K-ras G12C . The K-Ras protein is part of the RAS/MAPK pathway and relays signals from outside the cell to the cell’s nucleus . The G12C mutation in the KRAS gene can be directly inhibited .

Synthesis Analysis

The synthesis of K-Ras G12C-IN-1 involves the use of structure-based design and custom library synthesis and screening platforms . The preparation steps involved the addition of hydrogens, optimization of the hydrogen bond networks, filling in missing side chains using prime, and assigning protonation states of histidine residues using PROPKA at a pH of 7.0 .

Molecular Structure Analysis

The molecular structure of K-Ras G12C-IN-1 is complex and involves the interaction of the K-Ras protein with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) molecules . The G12C mutation changes the electrostatic charge distribution of the active site .

Chemical Reactions Analysis

The chemical reactions involving K-Ras G12C-IN-1 are complex and involve the interaction of the K-Ras protein with GTP and GDP molecules . The G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future of K-Ras G12C-IN-1 looks promising. There is an increasing body of evidence that KRAS G12C inhibitors can be effective in colorectal cancer alone or in combination with other therapies . The key purpose of ongoing research is to convey a thorough account of the KRAS G12C preclinical and clinical research landscape that has led to our present understanding of treating KRAS G12C-mutant cancers .

Propiedades

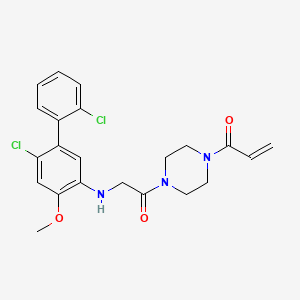

IUPAC Name |

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

K-Ras G12C-IN-1 | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

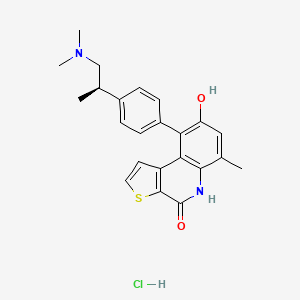

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)